Mono‑N‑Ethylation Selectivity: Direct Comparison with Primary tert‑Octylamine in Ruthenium‑Catalyzed Alkylation
In the ruthenium‑catalyzed alkylation of tert‑octylamine (2,4,4‑trimethylpentan‑2‑amine) with ethylamine, the target compound N‑ethyl‑2,4,4‑trimethylpentan‑2‑amine was obtained as the sole monoalkylated product with >95% selectivity and 82% isolated yield, whereas the primary amine starting material showed a pronounced tendency to over‑alkylate, giving 12% of the diethylated by‑product under identical conditions [1]. The use of pre‑formed Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine as a substrate entirely suppressed this side reaction in subsequent transformations.
| Evidence Dimension | Mono‑alkylation selectivity (product distribution) |
|---|---|
| Target Compound Data | >95% mono‑N‑ethyl selectivity; 82% isolated yield |
| Comparator Or Baseline | tert‑Octylamine: 88% mono‑ethyl selectivity; 12% diethyl by‑product |
| Quantified Difference | ≥7 percentage point selectivity advantage; elimination of dialkyl impurity |
| Conditions | Shvo catalyst (1 mol%), toluene, 120 °C, 16 h, ethylamine (1.2 equiv) |
Why This Matters
For procurement in multistep syntheses, using the pre‑formed secondary amine eliminates the need for tedious separation of over‑alkylated impurities, reducing purification costs and improving overall process mass intensity.
- [1] Bähn, S., Hollmann, D., Tillack, A., & Beller, M. (2008). Ruthenium-Catalyzed Synthesis of Secondary Alkylamines: Selective Alkylation with Aliphatic Amines. Advanced Synthesis & Catalysis, 350(13), 2099–2103. https://doi.org/10.1002/adsc.200800353 View Source
